Sodium;2,6-dichloro-3,5-dimethylphenolate
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Overview
Description
Sodium;2,6-dichloro-3,5-dimethylphenolate is an organic compound that belongs to the class of phenolates It is characterized by the presence of two chlorine atoms and two methyl groups attached to a phenolate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2,6-dichloro-3,5-dimethylphenolate typically involves the reaction of 2,6-dichloro-3,5-dimethylphenol with a sodium base. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions. The general reaction can be represented as follows:
2,6−dichloro-3,5-dimethylphenol+NaOH→this compound+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used include water, ethanol, or other organic solvents, and the reaction is typically conducted at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
Sodium;2,6-dichloro-3,5-dimethylphenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of less oxidized phenolic derivatives.
Substitution: Formation of substituted phenolates with various functional groups.
Scientific Research Applications
Sodium;2,6-dichloro-3,5-dimethylphenolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and as a model compound for studying phenolic interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium;2,6-dichloro-3,5-dimethylphenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: Similar structure but lacks the methyl groups.
3,5-Dimethylphenol: Similar structure but lacks the chlorine atoms.
2,6-Dichloro-4-methylphenol: Contains one methyl group and two chlorine atoms.
Uniqueness
Sodium;2,6-dichloro-3,5-dimethylphenolate is unique due to the presence of both chlorine and methyl groups on the phenolate ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
34425-84-8 |
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Molecular Formula |
C8H7Cl2NaO |
Molecular Weight |
213.03 g/mol |
IUPAC Name |
sodium;2,6-dichloro-3,5-dimethylphenolate |
InChI |
InChI=1S/C8H8Cl2O.Na/c1-4-3-5(2)7(10)8(11)6(4)9;/h3,11H,1-2H3;/q;+1/p-1 |
InChI Key |
NMULXDJVOJAUOY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)[O-])Cl)C.[Na+] |
Origin of Product |
United States |
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